4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
描述
属性
IUPAC Name |
4-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c1-8-12(25-7-17-8)14(23)16-6-11-19-20-13-10(4-3-5-22(11)13)15-18-9(2)21-24-15/h3-5,7H,6H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTYBUGEDVINIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Compounds with similar structures, such as thiazoles and 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
相似化合物的比较
Comparison with Similar Compounds
a) Triazolo-Pyridine Derivatives
- 4-Chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides (): These compounds feature a triazolo-pyridine core linked to a sulfonamide group. Unlike the target compound, the sulfonamide moiety replaces the thiazole carboxamide, and the oxadiazole substituent is absent. Synthesis involves reacting benzodithiazine derivatives with hydrazinopyridines. These analogs exhibit moderate anti-HIV and anticancer activity, suggesting that the triazolo-pyridine scaffold is pharmacologically versatile .
b) Thiazole Carboxamide Derivatives
- 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives (): These compounds, such as thiadiazole derivative 7b (IC50 = 1.61 μg/mL against HepG-2), highlight the importance of the thiazole carboxamide group in anticancer activity. The synthesis involves reactions of thioamides with α-halo compounds (e.g., phenacyl bromide or ethyl chloroacetate). The target compound’s methyl-oxadiazole substituent may enhance metabolic stability compared to simpler phenyl or nitro groups .
c) Isoxazole-Thiazole Hybrids
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): This analog, structurally characterized via crystallography, demonstrates the significance of carboxamide linkages in maintaining planar conformations for target binding. The absence of a triazolo-pyridine core limits its scaffold complexity compared to the target compound .
常见问题
Q. What are the key steps in synthesizing 4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions to generate the thiazole core .
- Oxadiazole coupling : Introducing the 3-methyl-1,2,4-oxadiazole moiety via cyclization of amidoximes or nitrile oxides .
- Triazolo-pyridine assembly : Using [1,2,4]triazolo[4,3-a]pyridine precursors, often synthesized via cyclocondensation of hydrazines with carbonyl derivatives .
- Final carboxamide linkage : Coupling the thiazole-5-carboxylic acid derivative with the triazolo-pyridine intermediate using coupling agents like EDCI or HOBt . Critical parameters include solvent choice (e.g., DMF), temperature control (often reflux conditions), and catalyst optimization (e.g., K₂CO₃ for deprotonation) .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing triazole, oxadiazole, and thiazole signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifying functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and heterocyclic ring vibrations .
Q. What are common structural analogs of this compound, and how do they differ in activity?
Analogues often vary in substituents or core heterocycles (Table 1):
| Compound Class | Key Features | Biological Impact |
|---|---|---|
| 4-Methylthiazole | Simpler thiazole core | Reduced target specificity |
| Phenyl-oxadiazole | Oxadiazole with phenyl substituents | Enhanced enzyme inhibition |
| Triazolo-pyridines | Triazole fused with pyridine | Improved pharmacokinetic properties |
| Structural modifications impact solubility, binding affinity, and metabolic stability . |
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for the triazolo-pyridine intermediate?
Yield optimization strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% via enhanced mixing and energy transfer .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while toluene facilitates cyclization reactions .
- Catalyst screening : Testing phase-transfer catalysts (e.g., benzyltributylammonium bromide) to enhance nucleophilic substitution efficiency .
- Real-time monitoring : Thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation and adjust conditions dynamically .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
Contradictions arise from assay variability or structural nuances. Mitigation approaches:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP luminescence) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding using computational docking (e.g., AutoDock Vina) .
- Pharmacokinetic profiling : Assess differences in bioavailability or metabolite formation via HPLC-MS to explain in vivo/in vitro discrepancies .
Q. What computational methods are effective for predicting the binding mode of this compound to enzymatic targets?
- Molecular docking : Use software like Schrödinger Maestro to dock the compound into active sites (e.g., protein kinases or cytochrome P450 enzymes). Focus on hydrogen bonding with oxadiazole/thiazole motifs and π-π stacking with aromatic residues .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key interacting residues .
- Free-energy perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthetic targets .
Methodological Considerations
Q. How can researchers validate the compound’s mechanism of action in disease models?
- In vitro target engagement : Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct binding to purified enzymes .
- Gene knockout/knockdown : CRISPR-Cas9-mediated deletion of putative targets (e.g., PI3K or mTOR) to confirm pathway dependency .
- Metabolomic profiling : LC-MS-based metabolomics to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Convert the carboxamide to a sodium salt via reaction with NaOH .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance aqueous dispersion and sustained release .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption .
Data Analysis and Reporting
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed during structural elucidation?
- Referencing deuterated solvents : Ensure solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) do not overlap with compound signals .
- 2D NMR techniques : Use HSQC and HMBC to resolve ambiguous assignments, particularly for overlapping triazole and pyridine protons .
- Cross-lab validation : Compare spectra with independent syntheses or published data for analogous compounds .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Non-linear regression : Fit data to a four-parameter logistic curve (IC₅₀/EC₅₀) using GraphPad Prism .
- Hill slope analysis : Assess cooperativity in binding interactions; slopes >1 suggest positive allostery .
- Bootstrap resampling : Estimate confidence intervals for potency metrics to address biological variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
